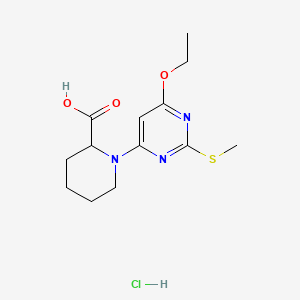
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring substituted with ethoxy and methylthio groups, and a piperidine ring substituted with a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the ethoxy and methylthio substituents. The piperidine ring is then constructed and attached to the pyrimidine ring, and finally, the carboxylic acid group is introduced. The hydrochloride salt is formed by reacting the free acid with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-carbonsäurehydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methylthiogruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Der Pyrimidinring kann unter Hydrierungsbedingungen unter Verwendung von Katalysatoren wie Palladium auf Kohlenstoff reduziert werden.
Substitution: Die Ethoxygruppe kann unter geeigneten Bedingungen, z. B. unter Verwendung von Natriumethoxid in Ethanol, durch andere Nukleophile substituiert werden. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-carbonsäurehydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Aufgrund seiner strukturellen Merkmale kann es in Studien zur Enzyminhibition oder Rezeptorbindung verwendet werden.
Industrie: Es kann bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese anderer Chemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-carbonsäurehydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Ethoxy- und Methylthiosubstituenten am Pyrimidinring können an der Bindung an diese Zielstrukturen beteiligt sein, während der Piperidinring und die Carbonsäuregruppe die Gesamtkonformation und Aktivität der Verbindung beeinflussen können. Die genauen beteiligten Pfade hängen vom jeweiligen biologischen Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methylthio substituents on the pyrimidine ring may play a role in binding to these targets, while the piperidine ring and carboxylic acid group may influence the compound’s overall conformation and activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-carbonsäurehydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-carbonsäurehydrochlorid: Ähnliche Struktur, aber mit einer Methoxygruppe anstelle einer Ethoxygruppe.
1-(6-Ethoxy-2-(ethylthio)pyrimidin-4-yl)piperidin-2-carbonsäurehydrochlorid: Ähnliche Struktur, aber mit einer Ethylthiogruppe anstelle einer Methylthiogruppe.
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-carbonsäurehydrochlorid: Ähnliche Struktur, aber mit der Carbonsäuregruppe an einer anderen Position am Piperidinring. Diese Vergleiche heben die Einzigartigkeit von 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-carbonsäurehydrochlorid in Bezug auf seine spezifischen Substituenten und deren Positionen hervor, die seine chemischen und biologischen Eigenschaften beeinflussen können.
Eigenschaften
Molekularformel |
C13H20ClN3O3S |
|---|---|
Molekulargewicht |
333.84 g/mol |
IUPAC-Name |
1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H19N3O3S.ClH/c1-3-19-11-8-10(14-13(15-11)20-2)16-7-5-4-6-9(16)12(17)18;/h8-9H,3-7H2,1-2H3,(H,17,18);1H |
InChI-Schlüssel |
YMQQVHZIGMEMJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC(=C1)N2CCCCC2C(=O)O)SC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carbohydrazide](/img/structure/B12504121.png)
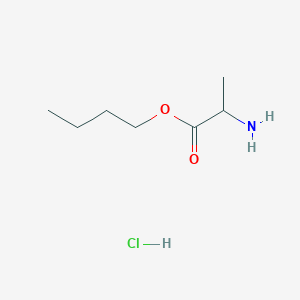
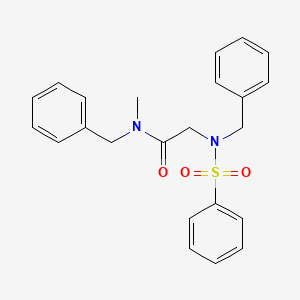
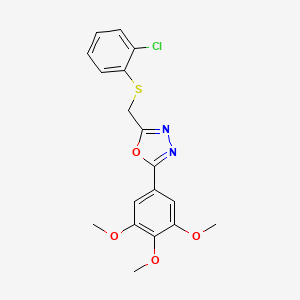
![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B12504145.png)

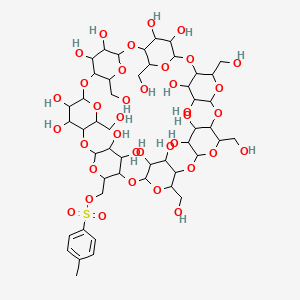
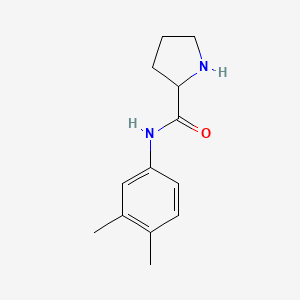

![N-cyclohexyl-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12504181.png)

![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B12504187.png)
![2-(4-chlorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B12504199.png)
![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B12504205.png)
